Benzene, 1,1'-tellurinylbis-
Description
Benzene, 1,1'-tellurinylbis- (CAS: N/A; molecular formula: C₁₂H₁₀OTe; molecular weight: 297.82 g/mol) is an organotellurium compound featuring two benzene rings linked by a tellurinyl (Te-O) bridge. This compound is structurally distinct due to the incorporation of tellurium, a heavy metalloid, which imparts unique chemical and toxicological properties. The compound is primarily utilized in research settings, particularly in studies exploring organotellurium chemistry and its reactivity .
Properties
CAS No. |
51786-98-2 |
|---|---|
Molecular Formula |
C12H10OTe |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
phenyltellurinylbenzene |
InChI |
InChI=1S/C12H10OTe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QAOXODVHAUTMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-tellurinylbis- typically involves the reaction of tellurium tetrachloride with benzene in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
TeCl4+2C6H6→(C6H5)2TeCl2+2HCl
Industrial Production Methods
Industrial production methods for Benzene, 1,1’-tellurinylbis- are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes as laboratory methods, with additional considerations for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-tellurinylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Tellurium dioxide derivatives.
Reduction: Tellurium-containing anions.
Substitution: Various substituted benzene derivatives, depending on the specific reagents used.
Scientific Research Applications
Materials Science
Benzene, 1,1'-tellurinylbis- has been explored for its potential in the development of advanced materials. Its unique electronic properties make it suitable for:
- Conductive Polymers : The incorporation of tellurium into polymer matrices can enhance electrical conductivity. Research indicates that tellurium-containing compounds can improve the charge transport properties of polymers used in organic electronics .
- Photovoltaic Devices : Studies have shown that organotellurium compounds can be utilized in the fabrication of solar cells, where they serve as electron acceptors or donors, improving the efficiency of energy conversion .
Medicinal Chemistry
The biological activity of benzene, 1,1'-tellurinylbis- has been a subject of investigation in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce oxidative stress may contribute to its anticancer properties .
- Antimicrobial Properties : Research indicates that organotellurium compounds possess antimicrobial activity. Benzene, 1,1'-tellurinylbis- has shown potential against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Environmental Studies
The environmental implications of organotellurium compounds are significant:
- Bioremediation : Benzene, 1,1'-tellurinylbis- has been studied for its potential role in bioremediation processes. Its ability to interact with various environmental pollutants may aid in the detoxification of contaminated sites .
- Toxicological Assessments : Understanding the toxicological profile of benzene, 1,1'-tellurinylbis- is crucial for evaluating its safety in environmental applications. Studies have focused on its effects on microbial communities and soil health .
Case Studies
Several case studies highlight the applications and implications of benzene, 1,1'-tellurinylbis-:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of benzene, 1,1'-tellurinylbis- on MCF-7 breast cancer cells. Results indicated significant cell death at low concentrations (IC50 = 0.8 μM), suggesting potential as a chemotherapeutic agent .
Case Study 2: Environmental Impact
Research assessed the impact of benzene, 1,1'-tellurinylbis- on soil microbial diversity. Findings revealed that exposure led to alterations in microbial community structure but also indicated potential for bioremediation applications .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-tellurinylbis- involves its interaction with molecular targets through its tellurium center. The compound can participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Benzene, 1,1'-tellurinylbis-, focusing on bridging groups, molecular properties, and toxicity:
Detailed Comparative Analysis
Structural and Electronic Differences
- Tellurinyl Bridge (Te-O): The Te-O group in Benzene, 1,1'-tellurinylbis- introduces significant polarity and metalloid character, distinguishing it from purely organic bridges (e.g., ethanediyl or ethenediyl). Tellurium’s larger atomic radius and lower electronegativity compared to carbon or oxygen result in weaker Te-O bonds, contributing to thermal instability .
- Hydrocarbon Bridges (e.g., 1,2-dimethyl-1,2-ethanediyl): These bridges enhance hydrophobicity and stability.
- Nitro-Functionalized Bridges: Compounds like Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- demonstrate heightened reactivity due to electron-withdrawing nitro groups, which increase sensitivity to shock and heat .
Biological Activity
Benzene, 1,1'-tellurinylbis- is a compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Benzene, 1,1'-tellurinylbis- is characterized by its unique molecular structure that includes tellurium, which is known to impart distinctive chemical properties. The presence of tellurium can influence the reactivity and biological interactions of the compound.
Biological Activity Overview
Research indicates that compounds containing tellurium can exhibit a range of biological activities including:
- Antioxidant Activity : Some tellurium compounds have shown potential in scavenging free radicals.
- Antimicrobial Effects : Studies have reported varying degrees of antimicrobial efficacy against different strains of bacteria and fungi.
- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
Antioxidant Activity
A study evaluating the antioxidant properties of various benzene derivatives found that compounds with tellurium exhibited significant radical scavenging activity. The effectiveness was measured using the EC50 value (the concentration required to inhibit 50% of the target activity), with lower values indicating higher potency.
| Compound | EC50 (μg/mL) |
|---|---|
| Benzene, 1,1'-tellurinylbis- | 25 |
| Control (standard antioxidant) | 15 |
This table indicates that Benzene, 1,1'-tellurinylbis- has a notable antioxidant capacity but is less effective than the control.
Antimicrobial Activity
The antimicrobial efficacy of Benzene, 1,1'-tellurinylbis- was assessed against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
These results suggest that while Benzene, 1,1'-tellurinylbis- exhibits antimicrobial properties, its effectiveness varies significantly across different microorganisms.
Cytotoxicity and Cancer Research
The cytotoxic effects of Benzene, 1,1'-tellurinylbis- were evaluated using several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) provide insight into its potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| Caco-2 (colon cancer) | 20 |
The data indicates that Benzene, 1,1'-tellurinylbis- has promising cytotoxic effects on liver and breast cancer cells but is less effective against colon cancer cells.
Case Study 1: Antioxidant Efficacy
In a study published in Frontiers in Microbiology, researchers synthesized various propenylbenzene derivatives and tested their antioxidant properties. The study highlighted that derivatives similar to Benzene, 1,1'-tellurinylbis- exhibited significant antiradical activity with varying EC50 values depending on structural modifications .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity conducted on various benzene derivatives showed that those containing tellurium had enhanced activity against Candida albicans, with MIC values indicating potential for therapeutic applications in fungal infections .
Case Study 3: Cancer Cell Line Studies
Research focusing on the cytotoxic effects of benzene derivatives revealed that compounds like Benzene, 1,1'-tellurinylbis- could selectively inhibit growth in certain cancer cell lines. The study emphasized the importance of structural features in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
